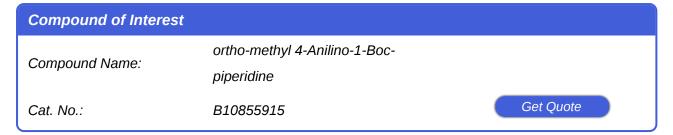


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ortho-methyl 4-Anilino-1-Boc-piperidine CAS number

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An In-depth Technical Guide to ortho-methyl 4-Anilino-1-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-((2-methylphenyl)amino)piperidine-1-carboxylate, commonly known as **orthomethyl 4-Anilino-1-Boc-piperidine** or ortho-Methyl Boc-4-AP, is a chemical intermediate used in the synthesis of various compounds, most notably as a precursor in the synthesis of orthomethylfentanyl.[1][2] Its structure consists of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with an ortho-toluidine moiety. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its role in further chemical transformations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **ortho-methyl 4-Anilino-1-Boc-piperidine** is presented below.



Property	Value	Reference(s)
CAS Number	1154101-90-2	[1][2]
Molecular Formula	C17H26N2O2	[1][2]
Molecular Weight	290.40 g/mol	[1][3]
Appearance	White powder / A crystalline solid	[1][4]
Purity	≥98%	
Solubility	DMF: 20 mg/mL, DMSO: 10 mg/mL, Ethanol: 20 mg/mL	[2]
UV λmax	246 nm	[2]
Storage Temperature	Room temperature	[2]
Stability	≥ 4 years	
InChI Key	HIVZJTXXEISBPZ- UHFFFAOYSA-N	[1][2]
SMILES	CC(C) (C)OC(=O)N1CCC(NC2=CC= CC=C2C)CC1	

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **ortho-methyl 4-Anilino-1-Boc- piperidine** is not readily available in the searched literature, its synthesis can be achieved through established methods for forming C-N bonds, such as reductive amination or Buchwald-Hartwig amination. Below are detailed hypothetical protocols based on these well-established reactions.

Synthesis via Reductive Amination

This is a common and effective method for synthesizing N-aryl piperidines from a ketone and an amine.



Reaction Scheme:

Figure 1: Reductive Amination Synthesis

Materials:

- 1-Boc-4-piperidone
- o-toluidine
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Glacial acetic acid (AcOH)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator

Procedure:

- To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add o-toluidine (1.1 eq) and glacial acetic acid (1.0 eq).
- Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
- Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Allow the reaction to stir at room temperature overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).



- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ortho-methyl 4-Anilino-1-Boc-piperidine.

Synthesis via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is another powerful method for the formation of C-N bonds.

Reaction Scheme:

Figure 2: Buchwald-Hartwig Amination Synthesis

Materials:

- 1-Boc-4-aminopiperidine
- 2-bromotoluene or 2-iodotoluene
- Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
- A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
- Sodium tert-butoxide (NaOtBu)
- · Anhydrous toluene
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)



- · Magnetic stirrer and heating mantle
- Diatomaceous earth (e.g., Celite®)

Procedure:

- In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and sodium tert-butoxide (1.4 eq).
- Add anhydrous toluene to the flask.
- Add 1-Boc-4-aminopiperidine (1.2 eq) and 2-bromotoluene (1.0 eq) to the reaction mixture.
- Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir overnight.
- Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
- Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.
- Wash the pad with additional solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

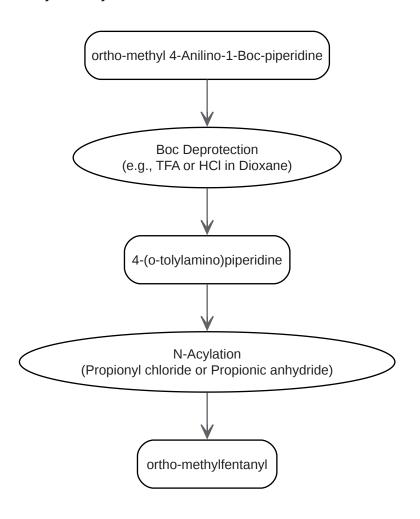
Application in Synthesis: A Precursor to orthomethylfentanyl

ortho-methyl 4-Anilino-1-Boc-piperidine is primarily used as a precursor in the synthesis of ortho-methylfentanyl, a potent synthetic opioid.[1][2] The synthesis involves two main steps: deprotection of the Boc group followed by N-acylation.

Workflow for the Synthesis of ortho-methylfentanyl



The following diagram illustrates the synthetic workflow from **ortho-methyl 4-Anilino-1-Boc-piperidine** to ortho-methylfentanyl.



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Figure 3: Synthesis of ortho-methylfentanyl

Step 1: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the secondary amine, 4-(o-tolylamino)piperidine. Common reagents for this step include trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in 1,4-dioxane.

Step 2: N-Acylation

The resulting secondary amine is then acylated with propionyl chloride or propionic anhydride in the presence of a base (e.g., triethylamine or pyridine) to yield the final product, ortho-



methylfentanyl.

Spectral Data

Access to analytical data is crucial for the identification and characterization of **ortho-methyl 4-Anilino-1-Boc-piperidine**. A new drug monograph from NPS Discovery provides links to the proton NMR and COSY NMR spectra of this compound.[1] Researchers are encouraged to consult this resource for detailed spectral information.

Safety and Handling

ortho-methyl 4-Anilino-1-Boc-piperidine should be handled in a well-ventilated laboratory, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. As a precursor to a potent synthetic opioid, appropriate security measures and adherence to all local and institutional regulations regarding the handling and documentation of such compounds are essential.

Conclusion

ortho-methyl 4-Anilino-1-Boc-piperidine is a key intermediate for the synthesis of ortho-methylfentanyl. This guide has provided essential information on its chemical and physical properties, plausible and detailed synthetic protocols, and its application in further chemical transformations. The provided data and methodologies are intended to support researchers and scientists in their work with this compound.

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References

- 1. cfsre.org [cfsre.org]
- 2. caymanchem.com [caymanchem.com]
- 3. ortho-methyl 4-Anilino-1-Boc-piperidine | C17H26N2O2 | CID 21352613 PubChem [pubchem.ncbi.nlm.nih.gov]



- 4. ortho-methyl 4-Anilino-1-Boc-piperidine [A crystalline solid] [lgcstandards.com]
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